5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9FO. It has a molecular weight of 164.18 . The IUPAC name for this compound is 5-fluoro-3-methyl-1-indanone .
Molecular Structure Analysis
The molecular structure of 5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one consists of a fluoro group attached to the 5th carbon of the indenone ring and a methyl group attached to the 3rd carbon . The presence of the fluoro group can significantly influence the chemical properties of the compound, including its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one include a molecular weight of 164.18 and a density of 1.3±0.1 g/cm3 . The compound has a boiling point of 247.0±29.0 °C at 760 mmHg . It has a melting point of 35-39ºC .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds like 5-fluoro-3-methyl-1-indanone, have been found to possess antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activity . This suggests that 5-fluoro-3-methyl-1-indanone could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown anticancer activity . This indicates that 5-fluoro-3-methyl-1-indanone could potentially be used in cancer research and treatment.
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . This suggests that 5-fluoro-3-methyl-1-indanone could potentially be used in the development of new anti-HIV drugs.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that 5-fluoro-3-methyl-1-indanone could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that 5-fluoro-3-methyl-1-indanone could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that 5-fluoro-3-methyl-1-indanone could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that 5-fluoro-3-methyl-1-indanone could potentially be used in the development of new antidiabetic drugs.
Safety and Hazards
The safety information for 5-fluoro-3-methyl-2,3-dihydro-1H-inden-1-one indicates that it has the hazard statements H302+H312+H332-H315-H319-H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation. It may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
5-fluoro-3-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYPORZOVUYRSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90819325 | |
Record name | 5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90819325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61241-54-1 | |
Record name | 5-Fluoro-3-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90819325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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